Glycidyl methacrylate

Beschreibung

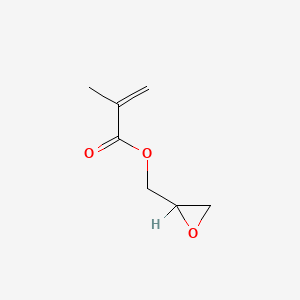

Glycidyl methacrylate (GMA) is a bifunctional monomer containing both a methacrylic group and an epoxide (oxirane) ring. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol . The methacrylic group enables radical polymerization, while the epoxide group allows nucleophilic ring-opening reactions, facilitating post-polymerization modifications . This dual functionality makes GMA highly versatile in applications ranging from coatings and adhesives to biomedical materials and nanocomposites .

GMA is synthesized via the esterification of methacrylic acid with glycidol or through epoxidation of allyl methacrylate . Its reactive epoxide group is particularly valuable for introducing crosslinking sites, enhancing hydrophilicity, or grafting functional groups . However, GMA’s reactivity also raises safety concerns, as it is classified as a probable carcinogen due to structural similarities to other genotoxic glycidyl epoxides .

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZRXNHHFUQHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-05-4 | |

| Record name | Poly(glycidyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025361 | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

372 °F at 760 mmHg (NTP, 1992), 189 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

181 °F (NTP, 1992), 84 °C (Tag open cup) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.9 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

106-91-2, 25067-05-4 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyglycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, - 2-oxiranylmethyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8WN29J8VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

freezing pt: -41.5 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Reaction Mechanism and Process Design

The most widely documented method involves a two-step synthesis starting with methacrylic acid and an alkali metal hydroxide. In the first step, methacrylic acid reacts with sodium hydroxide (50% aqueous solution) to form sodium methacrylate. This intermediate is then reacted with epichlorohydrin in the presence of phase-transfer catalysts (e.g., tetramethylammonium chloride) and inhibitors (e.g., hydroquinone monomethyl ether [MEHQ]). The reaction proceeds via nucleophilic substitution, where the alkoxide ion of sodium methacrylate attacks the electrophilic carbon in epichlorohydrin, yielding GMA and sodium chloride as a byproduct.

Key parameters:

-

Step 1 : Methacrylic acid + NaOH → Sodium methacrylate

-

Step 2 : Sodium methacrylate + Epichlorohydrin → GMA

Purification and Yield Optimization

Post-reaction purification involves vacuum distillation to remove unreacted epichlorohydrin (b.p. 117°C) and byproducts like dichlorohydrin. Diethyl phthalate is added as a dehydrochlorination agent to eliminate residual HCl, enhancing product stability. Patent CN1569823A reports a yield of 85–90% with a purity of 98.5% under optimized conditions.

Water Content-Controlled Epichlorohydrin Reaction

Role of Water in Reaction Kinetics

The US5380884A patent emphasizes strict control of water content (500–2000 ppm) during the esterification step. Excess water (>2000 ppm) accelerates side reactions, producing glycerol dimethacrylate and trimethacrylate, while insufficient water (<500 ppm) leads to incomplete epichlorohydrin conversion. Water acts as a proton shuttle, facilitating the quaternary ammonium catalyst’s phase-transfer activity.

Inhibitor Systems and Byproduct Management

Phenothiazine (0.005–1.0 wt%) is preferred over hydroquinone derivatives due to its superior thermal stability at 110–120°C. Post-reaction washing with dilute NaOH (5–10%) removes chlorinated impurities, followed by steam distillation under reduced pressure (4 kPa) to isolate GMA from high-boiling-point contaminants.

Comparative Analysis of Industrial Methods

The two-step method achieves higher purity due to diethyl phthalate-assisted dehydrochlorination, whereas the water-controlled approach minimizes side reactions but requires precise moisture monitoring.

Recent Advances in Catalytic Systems

Phase-Transfer Catalysts

Recent studies explore benzyltriethylammonium chloride as a phase-transfer catalyst, reducing reaction time by 20% compared to tetramethylammonium systems. This catalyst enhances the interfacial activity between the aqueous sodium methacrylate and organic epichlorohydrin phases.

Analyse Chemischer Reaktionen

Types of Reactions: Glycidyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of catalysts or when heated.

Epoxide Ring-Opening Reactions: This includes reactions with amines, thiols, acids, and azides.

Hydrolysis: It can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions:

Amines: Used in amine-epoxy reactions.

Thiol Compounds: Used in thiol-epoxy reactions.

Acids and Bases: Used in hydrolysis reactions.

Major Products Formed:

Poly(this compound): Formed through polymerization.

Functionalized Polymers: Formed through epoxide ring-opening reactions.

Wissenschaftliche Forschungsanwendungen

Key Properties of Glycidyl Methacrylate

- Dual Reactivity : The presence of epoxy and methacrylate groups allows GMA to form complex polymer structures.

- Enhanced Adhesion : GMA improves adhesion properties in coatings and adhesives.

- Thermal Stability : Polymers derived from GMA exhibit excellent thermal stability.

- Chemical Resistance : GMA-based materials resist degradation, enhancing durability in harsh environments.

Coatings

This compound is integral in producing high-performance coatings that require strong adhesion and durability. These coatings are widely used in:

- Automotive Industry : GMA-based coatings provide protection against environmental factors.

- Aerospace Sector : High-performance coatings ensure durability under extreme conditions.

- Industrial Applications : Used for machinery and equipment protection.

Adhesives and Sealants

The exceptional bonding capabilities of GMA make it a preferred choice for formulating adhesives and sealants used in:

- Construction : Strong bonds for structural applications.

- Automotive Manufacturing : Ensures reliability in vehicle assembly.

- Electronics : Provides effective sealing solutions.

Plastics Manufacturing

GMA serves as a comonomer in the production of specialty plastics, enhancing properties such as:

- Impact Resistance : Improves the toughness of plastic materials.

- Compatibility with Other Materials : Facilitates the blending of different polymers.

Biomedical Applications

This compound is utilized in medical devices due to its ability to form biocompatible polymers. Notable applications include:

- Dental Materials : Used in dental adhesives and composites.

- Drug Delivery Systems : Enables controlled release of therapeutic agents.

- Radiopaque Copolymers : A new class was developed using methyl methacrylate and GMA, characterized by enhanced visibility under X-ray imaging .

Case Study 1: Surface Modification Using GMA-Based Copolymers

A study focused on the application of this compound-based graft copolymers for surface modification revealed their potential in creating functional interfaces. These materials can be tailored for specific properties, such as wettability and chemical absorption, making them suitable for advanced photonic sensors .

Case Study 2: Radiopaque Copolymers for Biomedical Use

Research demonstrated the synthesis of a radiopaque copolymer using GMA, which showed excellent blood compatibility and non-cytotoxicity. This copolymer is particularly promising for medical applications where visibility during imaging is critical .

Market Trends

The this compound market is projected to grow significantly due to increasing demand across various industries:

Wirkmechanismus

The primary mechanism of action of glycidyl methacrylate involves the epoxide ring-opening reaction. This reaction can occur through various pathways, including transesterification and nucleophilic attack by amines, thiols, or acids. The resulting products are functionalized polymers with diverse applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

GMA is distinguished from structurally related compounds by its unique combination of a methacrylate ester and an epoxide group. Key comparisons include:

Key Insights :

- GMA’s epoxide group enables post-polymerization modifications (e.g., hydrolysis, amine grafting) that are unavailable in non-epoxidized methacrylates like methyl methacrylate .

- Compared to epoxy acrylates, GMA offers better balance between reactivity and mechanical flexibility due to its methacrylate backbone .

Reactivity and Copolymerization

GMA’s copolymerization behavior differs significantly from similar monomers:

- With Fluoroalkyl Methacrylates : Copolymers of GMA and fluoroalkyl methacrylates achieve surface free energy (SFE) as low as 13 mN/m, comparable to perfluoroalkyl acrylates but at lower fluorine content. This makes them cost-effective for superhydrophobic coatings .

- With Ethylene Glycol Dimethacrylate (EGDMA) : Crosslinked poly(GMA-co-EGDMA) microspheres exhibit high thermal stability (initial decomposition at 210°C), though functionalization (e.g., Diels-Alder adducts) reduces stability to ~190°C .

- With Styrene/Acrylates : GMA enhances latex film hardness and water resistance in coatings. For example, 10 wt% GMA in styrene-butyl acrylate latex improves tensile strength by 25% compared to unmodified systems .

In contrast, glycidol-based epoxides lack the methacrylate group, limiting their use in radical polymerization.

Thermal and Mechanical Performance

- Thermal Stability : GMA homopolymers decompose via depolymerization above 200°C, while crosslinked copolymers (e.g., with EGDMA) show multi-stage degradation. This is less stable than polyhedral oligomeric silsesquioxanes (POSS) but superior to many acrylates .

- Mechanical Properties: GMA-modified poly(lactic acid) (PLA) blends (e.g., PLA/EE-g-GMA) exhibit 3× higher impact strength and 15% improved thermal stability compared to pure PLA, outperforming non-epoxidized modifiers .

Biologische Aktivität

Glycidyl methacrylate (GMA) is a versatile compound widely used in the synthesis of polymers and resins. Its biological activity, particularly in terms of toxicity, antimicrobial properties, and potential carcinogenicity, has been the subject of extensive research. This article reviews the biological activity of GMA, supported by data tables and case studies.

This compound is an epoxide that can undergo various chemical modifications to enhance its properties. It is primarily synthesized through free radical polymerization techniques. The polymerization of GMA leads to poly(this compound) (PGMA), which can be further modified to improve its biological activity.

Antimicrobial Activity

Research has demonstrated that modified PGMA exhibits significant antimicrobial properties. A study reported that polymers derived from GMA showed enhanced antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Trichophyton rubrum . The effectiveness of these polymers varied based on their chemical structure and concentration, indicating a strong correlation between polymer composition and biological efficacy.

Table 1: Antimicrobial Activity of Modified PGMA

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | High |

| Pseudomonas aeruginosa | High |

| Shigella sp. | Moderate |

| Salmonella typhi | Moderate |

| Bacillus subtilis | Low |

| Trichophyton rubrum | High |

Toxicological Profile

This compound has been associated with several toxicological effects. It is known to be irritating to the skin, eyes, and respiratory tract, with studies indicating that it can cause necrosis and hyperplasia upon repeated exposure . The acute toxicity profile shows low lethality via oral administration, but significant irritation occurs at higher concentrations.

Case Study: Dermal Exposure

A study focusing on occupational exposure revealed that GMA could lead to allergic contact dermatitis in individuals handling adhesive sealants containing this compound. In patch tests conducted on humans, cases of hypersensitivity were documented, highlighting the need for protective measures in workplaces using GMA .

Carcinogenic Potential

There is substantial evidence suggesting that GMA may have carcinogenic properties. In vitro studies have shown that GMA induces DNA damage, including double-strand breaks and unscheduled DNA synthesis in human cells . Animal studies have also indicated that repeated exposure can lead to DNA damage in bone marrow cells .

Table 2: Summary of Carcinogenic Studies

| Study Type | Findings |

|---|---|

| In Vitro Genotoxicity | Positive for DNA damage |

| Mouse Micronucleus Assay | Positive results for DNA damage |

| Rat Bone Marrow Study | Indicated DNA damage after exposure |

Molecular Interactions

Recent research has explored the molecular docking capabilities of GMA derivatives with tumor proteins. A novel derivative synthesized from GMA exhibited strong binding affinity to cancer cell lines, suggesting potential applications in cancer therapy . The study indicated that at higher concentrations, the derivative significantly inhibited the growth of various cancer cell lines while showing low toxicity to normal cells.

Table 3: Inhibitory Effects on Cancer Cell Lines

| Cell Line | Inhibition (%) at 100 µg/mL |

|---|---|

| NCI-H460 (Lung Cancer) | 29.68 ± 4.45 |

| MGC80-3 (Stomach Cancer) | 11.37 ± 3.29 |

| MDA-MB-231 (Breast Cancer) | 20.65 ± 3.82 |

| BEAS-2B (Normal Lung Cells) | Low toxicity observed |

Q & A

Q. What are the critical safety protocols when handling glycidyl methacrylate in laboratory settings?

Researchers must use chemical safety goggles (ANSI Z87.1) and impermeable gloves to prevent dermal/ocular exposure. Emergency showers and eyewash stations should be accessible. Work in ventilated fume hoods to avoid inhalation, and discard contaminated clothing immediately . Due to its Group 2A carcinogen classification (IARC), minimize exposure using engineering controls and adhere to institutional biosafety guidelines .

Q. How can researchers verify successful grafting of this compound onto polymer matrices?

Key methods include:

- FT-IR spectroscopy to detect epoxy group absorption peaks (~910 cm⁻¹) and methacrylate C=O stretches (~1720 cm⁻¹) .

- Thermogravimetric analysis (TGA) to quantify graft content via mass loss differences between base polymers and grafted copolymers .

- Elemental analysis (EA) to measure oxygen or sulfur content post-functionalization, particularly for silica-based stationary phases .

Q. What analytical techniques are recommended to assess purity and solubility of this compound for synthesis?

- Chromatographic purification (e.g., basic alumina columns) removes inhibitors like MEHQ .

- Solubility testing in organic solvents (e.g., dichlorobenzene, chloroform) ensures compatibility with polymerization solvents. GMA is insoluble in water but miscible in most polar aprotic solvents .

Advanced Research Questions

Q. What methodologies are recommended to assess the genotoxic potential of this compound in human primary cell models?

- Comet assay or micronucleus tests to detect DNA strand breaks and chromosomal damage in human lymphocytes .

- Metabolite analysis : Incubate GMA with liver homogenates (S9 fraction) to identify glycidol, a genotoxic metabolite, via LC-MS .

- Carboxylesterase inhibition studies : Use inhibitors (e.g., bis-4-nitrophenyl phosphate) in rabbit or rat models to evaluate metabolic activation pathways .

Q. How can conflicting data between animal carcinogenicity studies and human epidemiological data be addressed in risk assessment?

- Prioritize mechanistic evidence : GMA’s structural similarity to glycidol (Group 2A) and consistent genotoxicity in primary human cells support precautionary classification despite limited human data .

- Conduct dose-response modeling using rodent bioassay data (e.g., tumor incidence in two species) while acknowledging interspecies metabolic differences .

Q. What strategies optimize reaction time and initiator selection for this compound grafting in batch mixers?

- Initiators : Use dicumyl peroxide (DCP) at 0.5–1.0 wt% for free-radical grafting onto poly(lactic acid) or polyethylene. Purify GMA to remove inhibitors before use .

- Reaction kinetics : Monitor graft content via gravimetry over 10–30 minutes; extended times (>60 minutes) risk homopolymerization .

- Temperature control : Maintain 70–90°C for RAFT polymerization in mineral oil to achieve epoxy-functional block copolymers (e.g., PSMA-PGlyMA) .

Q. What experimental approaches characterize the environmental mobility of this compound?

- Soil mobility : Estimate the organic carbon partition coefficient (Koc ≈ 10) using molecular connectivity indices, indicating high mobility in soil .

- Hydrolysis studies : Test pH-dependent degradation (e.g., rapid hydrolysis in alkaline conditions) to predict environmental persistence .

Q. How can this compound be utilized in designing functional chromatographic stationary phases?

- Click chemistry : Graft dehydroabietic acid-GMA esters onto thiol-functionalized silica via thiol-epoxy "click" reactions for reversed-phase HPLC .

- Multi-modal interactions : Leverage hydrophobic, π-π, and hydrogen bonding by copolymerizing GMA with fluorinated monomers (e.g., pentafluorostyrene) for low-loss optical waveguides .

Data Contradiction and Mechanistic Analysis

Q. How do researchers reconcile discrepancies in this compound’s reactivity across copolymerization systems?

- Epoxy vs. methacrylate group reactivity : In aqueous systems, prioritize methacrylate radical polymerization; in anhydrous conditions, epoxy ring-opening (e.g., with amines) dominates. Use FT-IR to track functional group conversion .

- Crosslinking interference : Add chain-transfer agents (e.g., dodecanethiol) to suppress premature crosslinking during grafting .

Q. What mechanistic evidence supports this compound’s classification as a probable human carcinogen?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.